molecular formula C16H13NO4 B11840706 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione CAS No. 143704-03-4

3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione

Katalognummer: B11840706
CAS-Nummer: 143704-03-4
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: JWGCZYSKOQIADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione is a chemical compound with the molecular formula C₁₆H₁₃NO₄ It is a derivative of benzoquinoline and is characterized by the presence of methoxy and methyl groups on its quinoline ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups through specific reagents and catalysts. The reaction conditions often include controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione
  • Benzo[g]quinoline-5,10-dione, 3,8-dimethoxy-4-methyl-

Uniqueness

3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

143704-03-4

Molekularformel

C16H13NO4

Molekulargewicht

283.28 g/mol

IUPAC-Name

3,8-dimethoxy-4-methylbenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C16H13NO4/c1-8-12(21-3)7-17-14-13(8)15(18)10-5-4-9(20-2)6-11(10)16(14)19/h4-7H,1-3H3

InChI-Schlüssel

JWGCZYSKOQIADZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC=C1OC)C(=O)C3=C(C2=O)C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.